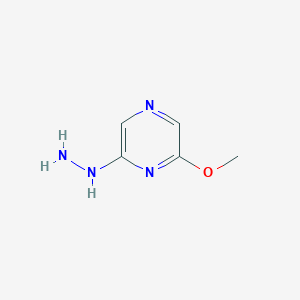

2-Hydrazinyl-6-methoxypyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydrazinyl-6-methoxypyrazine is a heterocyclic compound with the molecular formula C5H8N4O It is characterized by a pyrazine ring substituted with a hydrazinyl group at the second position and a methoxy group at the sixth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-methoxypyrazine typically involves the reaction of 2-chloro-6-methoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-chloro-6-methoxypyrazine+hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydrazinyl-6-methoxypyrazine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazones or amines.

Substitution: Various substituted pyrazines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Hydrazinyl-6-methoxypyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-Hydrazinyl-6-methoxypyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with biological targets, altering their function. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydrazinyl-3-methoxypyrazine

- 2-Hydrazinyl-5-methoxypyrazine

- 2-Hydrazinyl-6-ethoxypyrazine

Uniqueness

2-Hydrazinyl-6-methoxypyrazine is unique due to the specific positioning of the hydrazinyl and methoxy groups on the pyrazine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group at the sixth position may enhance its stability and influence its interaction with biological targets.

Actividad Biológica

2-Hydrazinyl-6-methoxypyrazine (CAS Number: 954227-93-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological interactions, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazinyl group and a methoxy substituent on a pyrazine ring. Its molecular formula is C7H10N4O, with a molecular weight of approximately 154.18 g/mol. The specific positioning of these functional groups contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydrazinyl group can form covalent bonds with biological targets, potentially leading to inhibition or activation of specific metabolic pathways. The methoxy group may enhance the compound's solubility and membrane permeability, thereby influencing its bioavailability in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds derived from hydrazine derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/well .

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Similar hydrazine derivatives have been reported to inhibit DNA methyltransferases, which play a crucial role in cancer progression by silencing tumor suppressor genes. This inhibition can lead to the reactivation of these genes, offering a therapeutic strategy for cancer treatment .

Study on Antimicrobial Efficacy

A study conducted by Foroughifar et al. (2018) synthesized several pyrazole derivatives from hydrazine compounds and tested their antimicrobial efficacy against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited significant zones of inhibition compared to standard antibiotics like ampicillin .

Anticancer Mechanisms

In another investigation, hydrazine derivatives were evaluated for their ability to modulate epigenetic markers in cancer cells. The findings suggested that these compounds could affect gene expression profiles by altering DNA methylation patterns, thereby contributing to their anticancer potential .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydrazinyl-3-methoxypyrazine | Different position of the hydrazinyl group | Moderate antibacterial properties |

| 5-Bromo-3-methoxypyrazin-2-amine | Contains bromine substituent | Enhanced anticancer activity |

| 3-Methoxy-5-methylpyrazin-2-amine | Methyl group instead of hydrazinyl | Limited biological studies available |

The unique combination of functional groups in this compound enhances its biological activity compared to its analogs, making it a promising candidate for further research in medicinal chemistry.

Propiedades

IUPAC Name |

(6-methoxypyrazin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-7-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPGXLWZGXIZQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594974 |

Source

|

| Record name | 2-Hydrazinyl-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954227-93-1 |

Source

|

| Record name | 2-Hydrazinyl-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.